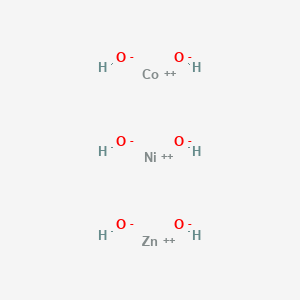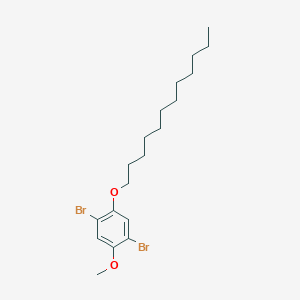
Di(prop-2-en-1-yl)stannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Di(prop-2-en-1-yl)stannane is an organotin compound with the molecular formula C9H18Sn. It is a derivative of stannane, where two prop-2-en-1-yl groups are attached to the tin atom. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Di(prop-2-en-1-yl)stannane can be synthesized through the reaction of prop-2-en-1-ylmagnesium bromide with tin(IV) chloride. The reaction is typically carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactants. The general reaction scheme is as follows:
SnCl4+2CH2=CHCH2MgBr→Sn(CH2=CHCH2)2+2MgBrCl
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Di(prop-2-en-1-yl)stannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides or other organotin oxides.
Reduction: Reduction reactions can convert this compound to lower oxidation state tin compounds.
Substitution: The prop-2-en-1-yl groups can be substituted with other organic groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like alkyl halides or Grignard reagents are commonly used.
Major Products
Oxidation: Tin oxides or organotin oxides.
Reduction: Lower oxidation state tin compounds.
Substitution: Various substituted organotin compounds.
Aplicaciones Científicas De Investigación
Di(prop-2-en-1-yl)stannane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers, coatings, and other materials.
Mecanismo De Acción
The mechanism of action of di(prop-2-en-1-yl)stannane involves its interaction with molecular targets such as enzymes and receptors. The prop-2-en-1-yl groups can participate in various chemical reactions, leading to the formation of reactive intermediates that can modulate biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- Tributyl(prop-1-en-2-yl)stannane
- Tributyl(2-propyn-1-yl)stannane
- Tributyl(1E)-1-propen-1-ylstannane
Uniqueness
Di(prop-2-en-1-yl)stannane is unique due to its specific structure and reactivity. The presence of two prop-2-en-1-yl groups attached to the tin atom imparts distinct chemical properties, making it suitable for specific applications in synthesis and catalysis. Its reactivity and potential biological activity also distinguish it from other organotin compounds.
Propiedades
Número CAS |
138172-32-4 |
|---|---|
Fórmula molecular |
C6H10Sn |
Peso molecular |
200.85 g/mol |
Nombre IUPAC |
bis(prop-2-enyl)tin |
InChI |
InChI=1S/2C3H5.Sn/c2*1-3-2;/h2*3H,1-2H2; |
Clave InChI |
RSHFYCOWJQCXRT-UHFFFAOYSA-N |
SMILES canónico |
C=CC[Sn]CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


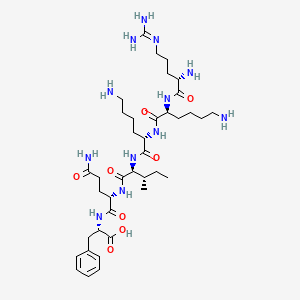
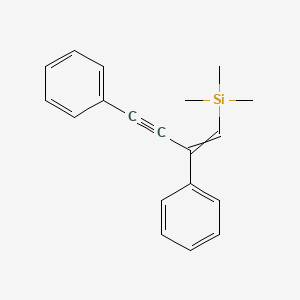

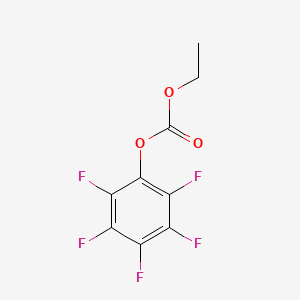
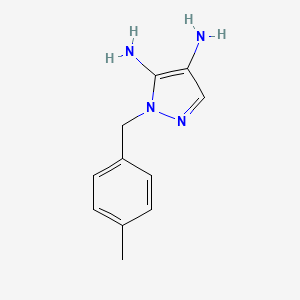
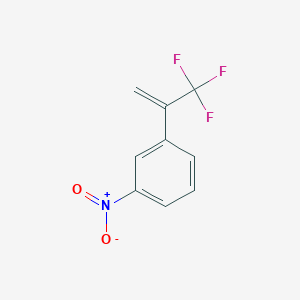


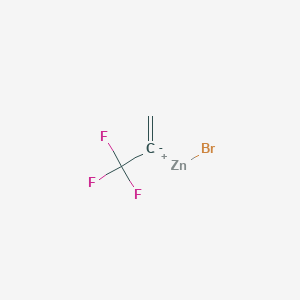
![(2s,3r,6s)-2,8-Dibromo-9-chloro-1,1,9-trimethyl-5-methylidenespiro[5.5]undecan-3-ol](/img/structure/B14262864.png)
